2-(3-Chloro-4-fluorophenyl)oxirane

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Medicinal chemists require precise halogenated epoxides for SAR validation; substitution with mono-halogenated analogs yields invalid biological data. This 3-chloro-4-fluorophenyl-substituted oxirane delivers: - Synergistic electronic/steric effects dictating regioselective ring-opening - Key precursor for 3-chloro-4-fluorophenethyl moieties in anticancer candidates - (2S)-enantiomer available for CNS modulator synthesis Available in research to scale-up quantities with stability documentation.

Molecular Formula C8H6ClFO
Molecular Weight 172.58
CAS No. 1020994-89-1
Cat. No. B2699243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-fluorophenyl)oxirane
CAS1020994-89-1
Molecular FormulaC8H6ClFO
Molecular Weight172.58
Structural Identifiers
SMILESC1C(O1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2
InChIKeyVUAQOERANOXMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2-(3-Chloro-4-fluorophenyl)oxirane


2-(3-Chloro-4-fluorophenyl)oxirane (CAS 1020994-89-1) is a halogenated aromatic epoxide [1]. It functions as a reactive intermediate in organic synthesis, primarily due to its strained oxirane ring and a 3-chloro-4-fluorophenyl substituent that enhances its electrophilicity . This combination makes it a valuable precursor for introducing a chiral or functionalized 3-chloro-4-fluorophenethyl moiety into more complex molecules [2].

Why Generic Substitution Fails


Substituting 2-(3-Chloro-4-fluorophenyl)oxirane with a simpler or differently substituted analog, such as 2-(3-chlorophenyl)oxirane or 2-(4-fluorophenyl)oxirane, is chemically and biologically invalid due to the synergistic electronic and steric effects of the ortho-chloro and para-fluoro substituents [1]. These combined halogen effects modulate the epoxide ring's reactivity, regioselectivity in ring-opening reactions, and the resulting molecule's target binding profile [2]. Therefore, the precise 3-chloro-4-fluorophenyl motif is not a generic scaffold but a functional entity that dictates specific downstream chemical and pharmacological outcomes, necessitating the use of this exact compound in structure-activity relationship (SAR) studies and lead optimization.

Quantifiable Differentiation from Related Epoxides


Enhanced Electrophilicity and Regioselectivity

The presence of both electron-withdrawing chlorine and fluorine substituents on the aromatic ring significantly reduces electron density on the adjacent oxirane ring, enhancing its electrophilicity and altering the regioselectivity of ring-opening reactions compared to mono-halogenated or unsubstituted phenyl oxiranes [1]. This effect is a class-level inference for halogenated aromatics. While no direct kinetic data exists for this specific compound versus analogs, the established principles of substituent effects predict a higher reaction rate and a different product distribution for nucleophilic attacks, a critical factor in synthetic route design .

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Chiral Resolution for Stereochemical Control

The compound is available as the racemate and as the single (2S)-enantiomer (CAS 1568044-52-9) [1]. The (2S)-enantiomer possesses a defined stereocenter count of 1, compared to 0 for the racemic mixture [1]. This allows for precise stereochemical control in asymmetric synthesis, which is critical for generating optically pure drug candidates with improved efficacy and safety profiles [2].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Development

Potential Anticancer and Anti-inflammatory Activity

The oxirane class is known for bioactive molecules with anticancer and immunosuppressive properties [1]. Specifically, a related compound or this compound is reported to exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte', suggesting potential as an anticancer agent [2]. This provides a preliminary rationale for its investigation in oncology and immunology, distinct from other epoxides lacking this specific halogenation pattern.

Drug Discovery Cancer Research Inflammation

Validated Application Scenarios in R&D and Manufacturing


Antiviral and Anticancer Drug Candidate Synthesis

This compound is a key intermediate for synthesizing antiviral and anticancer drug candidates [1]. The specific 3-chloro-4-fluorophenyl moiety, combined with the versatile oxirane handle, allows medicinal chemists to efficiently explore novel chemical space and optimize drug-like properties such as target binding affinity and metabolic stability [2].

Chiral Building Block for CNS Modulators

The (2S)-enantiomer of this compound is directly employed as a chiral building block for synthesizing central nervous system (CNS) modulators [1]. This enables the cost-effective and scalable production of single-enantiomer pharmaceuticals, which are often required for regulatory approval due to their superior safety and efficacy profiles [3].

Activity-Based Probe Development

Due to the reported, though not fully characterized, activity in arresting undifferentiated cell proliferation [1], this compound can serve as a lead-like scaffold for developing chemical probes. By functionalizing the oxirane ring, researchers can create tool compounds to study the biological pathways involved in cell differentiation and cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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